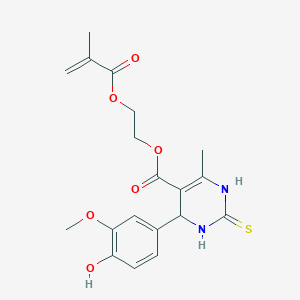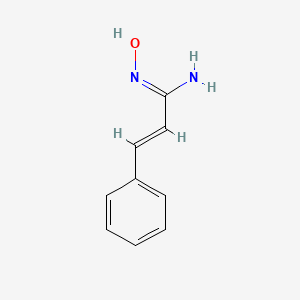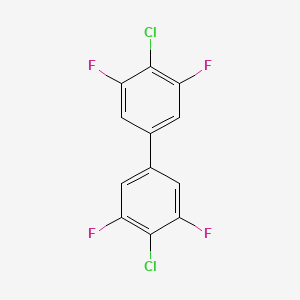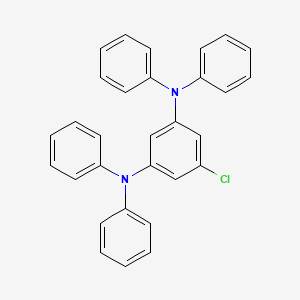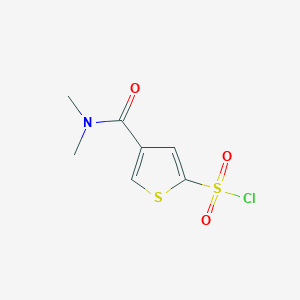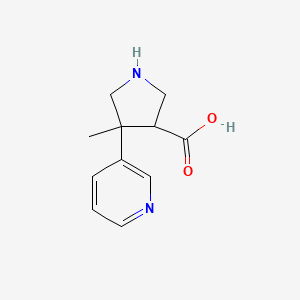
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine is a chiral compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can significantly influence its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole or substituted indole.
Functional Group Introduction:
Chiral Amine Introduction: The chiral amine can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the (S)-configuration.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Using chiral catalysts to achieve high enantioselectivity.
Purification: Employing techniques like crystallization or chromatography to purify the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups like halides or sulfonates.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration plays a crucial role in determining its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
®-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine: The enantiomer with the opposite configuration.
1-(2-Methyl-1h-indol-5-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Indole Derivatives: Compounds with similar indole structures but different substituents.
Uniqueness
(S)-1-(2-Methyl-1h-indol-5-yl)ethan-1-amine is unique due to its specific (S)-configuration, which can result in distinct biological activities compared to its ®-enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(1S)-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-6,8,13H,12H2,1-2H3/t8-/m0/s1 |
InChIキー |
WGIXOUXSOBNSTA-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC2=C(N1)C=CC(=C2)[C@H](C)N |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



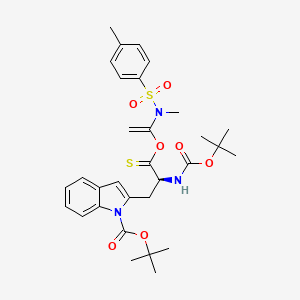
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
